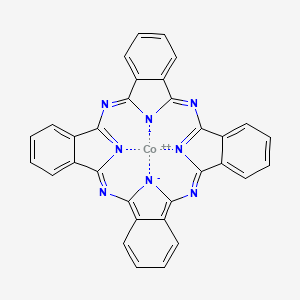
(3-Nitrophenyl) piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrophenyl) piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a nitrophenyl ester group attached to the piperidine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl) piperidine-3-carboxylate typically involves the esterification of 3-piperidinecarboxylic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Nitrophenyl) piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: New esters or amides depending on the nucleophile used.
科学的研究の応用
(3-Nitrophenyl) piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-Nitrophenyl) piperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl ester group can undergo hydrolysis, releasing the active piperidinecarboxylic acid, which can then exert its effects on molecular targets and pathways.
類似化合物との比較
Similar Compounds
3-Piperidinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a nitrophenyl ester.
4-Nitrophenyl piperidinecarboxylate: Similar structure but with the nitrophenyl group attached at a different position on the piperidine ring.
Piperidine-3-carboxylic acid: Lacks the ester group but shares the piperidine core structure.
Uniqueness
(3-Nitrophenyl) piperidine-3-carboxylate is unique due to the presence of both the piperidine ring and the nitrophenyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
(3-nitrophenyl) piperidine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1,4-5,7,9,13H,2-3,6,8H2 |
InChIキー |
MUVROTJILUATRW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
同義語 |
3-nitrophenyl 3-piperidinecarboxylate meta-nitrophenyl 3-piperidinecarboxylate hydrochloride MNPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


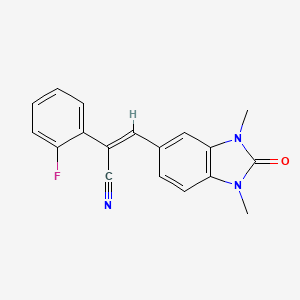

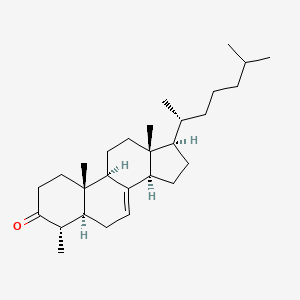
![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1214319.png)
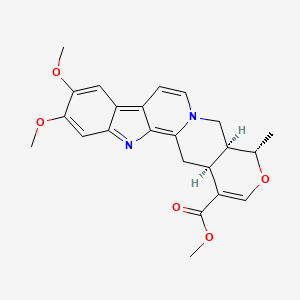
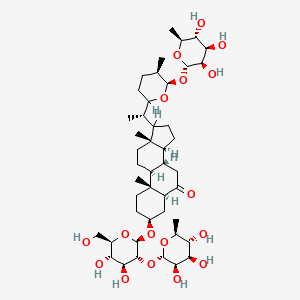
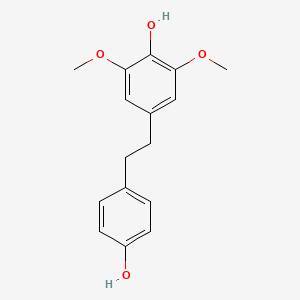
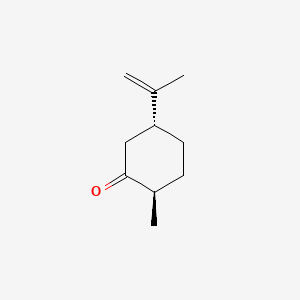
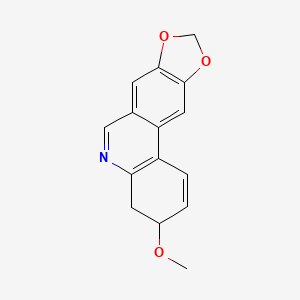

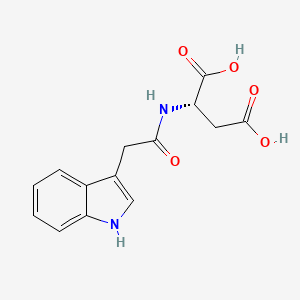

![4-(2-Pyridinylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B1214334.png)
